2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound “2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. The molecule also has a chlorobenzylthio group attached to it, which could potentially influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactivity of the starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazoline core and the chlorobenzylthio group could potentially influence its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the chlorobenzylthio group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Anti-Helicobacter pylori Activity
This compound has been synthesized and evaluated for its in vitro anti-Helicobacter pylori activity . It exhibited strong anti-H. pylori activity at a concentration of 8–32 μg/disc . This makes it a potential candidate for the development of new drugs against H. pylori, a bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .
Antioxidant Activity
Thiophene derivatives, which this compound is a part of, have been found to possess antioxidant activity . This property could be harnessed in the development of drugs for conditions caused by oxidative stress .
Drug Discovery
This compound is used in drug discovery due to its unique properties. Its structure could serve as a scaffold for the development of new drugs with improved pharmacological profiles.
Organic Synthesis
In the field of organic synthesis, this compound can be used as a building block to create more complex molecules. Its unique structure and reactivity make it a valuable tool for synthetic chemists.
Material Science Investigations
This compound also finds applications in material science investigations. Its properties could be exploited to create new materials with desired characteristics.
Anti-inflammatory Activity
Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, this compound could potentially be used in the development of anti-inflammatory drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazoles are known to interfere with the function of certain enzymes or proteins, thereby inhibiting the growth of cells or microorganisms .
Biochemical Pathways
For instance, some benzimidazoles have been reported to inhibit the synthesis of certain proteins, thereby affecting cell growth and division .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound might inhibit the growth of cells or microorganisms, thereby exerting its therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2S/c1-15(2)12-26-22(29)17-9-10-19-21(11-17)27-24(28(23(19)30)13-16(3)4)31-14-18-7-5-6-8-20(18)25/h5-11,15-16H,12-14H2,1-4H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFGPALEMSDVPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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